2-(2-Phenyl-1,3-dioxolan-4-yl)ethan-1-ol
Description
2-(2-Phenyl-1,3-dioxolan-4-yl)ethan-1-ol is a cyclic acetal derivative containing a 1,3-dioxolane ring substituted with a phenyl group at the 2-position and an ethanol chain at the 4-position. This compound is synthesized via acetalization reactions, often involving glycerol or other diols with benzaldehyde derivatives under catalytic conditions . Its structural features make it relevant in organic synthesis, pharmaceutical intermediates, and materials science.
Properties
IUPAC Name |
2-(2-phenyl-1,3-dioxolan-4-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEOVEALVHXHJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)C2=CC=CC=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970005 | |
| Record name | 2-(2-Phenyl-1,3-dioxolan-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-85-9 | |
| Record name | 2-Phenyl-1,3-dioxolane-4-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC27993 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Phenyl-1,3-dioxolan-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-phenyl-1,3-dioxolan-4-yl)ethanol can be synthesized through the reaction of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the synthesis of 2-(2-phenyl-1,3-dioxolan-4-yl)ethanol may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, zirconium tetrachloride can be used as a highly efficient catalyst for the acetalization of benzaldehyde with ethylene glycol .
Chemical Reactions Analysis
Types of Reactions
2-(2-phenyl-1,3-dioxolan-4-yl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(2-phenyl-1,3-dioxolan-4-yl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-phenyl-1,3-dioxolan-4-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can bind to receptors and modulate their activity. The phenyl group and the dioxolane ring contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues
(2-Phenyl-1,3-dioxolan-4-yl)methanol (CAS: Not Available)
- Structure: Contains a hydroxymethyl (-CH2OH) group instead of ethanol (-CH2CH2OH).
- Properties : Lower molecular weight (180.20 g/mol vs. 194.23 g/mol for the target compound) and reduced hydrophilicity due to the shorter alcohol chain .
- Synthesis : Produced via glycerol acetalization with benzaldehyde, achieving 70–85% selectivity under optimized catalytic conditions (ferromagnetic heteropolyacid catalysts at 70–90°C) .
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol (CAS: 5754-34-7)
- Structure : Features a dimethyl-substituted dioxolane ring.
- Properties : Increased steric hindrance from methyl groups reduces ring strain but lowers reactivity in nucleophilic substitutions compared to the phenyl-substituted analogue .
- Applications : Used in cross-electrophile coupling reactions as a stabilized alcohol precursor .
2-[2-(But-3-yn-1-yl)-1,3-dioxolan-2-yl]ethan-1-ol (CAS: 91798-92-4)
- Structure : Contains a but-3-ynyl substituent on the dioxolane ring.
- Properties : The alkyne group enables click chemistry applications, unlike the aromatic phenyl group in the target compound. Higher reactivity in cycloaddition reactions .
- Synthetic Utility: Serves as a precursor for polymerizable monomers or bioconjugation probes .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (H2O) | Key Functional Groups |
|---|---|---|---|---|
| 2-(2-Phenyl-1,3-dioxolan-4-yl)ethan-1-ol | 194.23 | ~250 (estimated) | Low | 1,3-Dioxolane, Phenyl, -OH |
| (2-Phenyl-1,3-dioxolan-4-yl)methanol | 180.20 | ~230 | Moderate | 1,3-Dioxolane, Phenyl, -OH |
| 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol | 160.21 | ~200 | High | 1,3-Dioxolane, -OH |
| 2-[2-(But-3-yn-1-yl)-1,3-dioxolan-2-yl]ethan-1-ol | 170.21 | ~215 | Low | 1,3-Dioxolane, Alkyne, -OH |
Notes:
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